Mosapride-d5

Isotopic purity Deuterium enrichment Quality control

Mosapride-d5 is the definitive deuterated internal standard for mosapride LC-MS/MS quantification in biological matrices. Unlike unlabeled mosapride or surrogate standards such as tamsulosin or carbamazepine—which exhibit differential extraction recovery, chromatographic retention, and matrix effects—Mosapride-d5 ensures structural identity, co-elution, and identical ionization behavior. Ethoxy-specific deuteration minimizes retention time shift, while high isotopic purity (≥99%) and d5 enrichment (≥97.7%) reduce d0 cross-talk for sub‑ng/mL LLOQ. Supplied under ISO 17034 accreditation with full COA (TLC, MS, melting point) for USP/EP traceability—satisfying ANDA validation without additional characterization. For concurrent M1 metabolite quantification, order des‑4‑fluorobenzyl mosapride‑d5 (CAS 1246814‑79‑8).

Molecular Formula C21H25ClFN3O3
Molecular Weight 426.9 g/mol
CAS No. 1246820-66-5
Cat. No. B565508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosapride-d5
CAS1246820-66-5
Synonyms4-Amino-5-chloro-2-(ethoxy-d5)-N-[[4-(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide;  Mosapid-d5;  Mosid-MT-d5;  Moza-d5; 
Molecular FormulaC21H25ClFN3O3
Molecular Weight426.9 g/mol
Structural Identifiers
InChIInChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2
InChIKeyYPELFRMCRYSPKZ-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mosapride-d5 (CAS 1246820-66-5) Stable Isotope-Labeled Internal Standard for Bioanalytical Quantification


Mosapride-d5 is the deuterium-labeled analogue of mosapride, a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist . This compound incorporates five deuterium atoms at the ethoxy moiety of the parent molecule, providing a molecular weight increase of +5 Da (426.9 g/mol) relative to the unlabeled form [1]. Mosapride-d5 is manufactured as a reference standard under ISO 17034 accreditation and is supplied with full Certificate of Analysis documentation including isotopic purity and mass spectrometry identification [2]. The compound is intended exclusively for use as a stable isotope-labeled internal standard in LC-MS/MS, GC-MS, or NMR quantitative analysis during pharmaceutical method development, method validation, and quality control applications [2].

Mosapride-d5: Why Unlabeled Mosapride or Structural Analogs Cannot Substitute as Internal Standards


In LC-MS/MS bioanalytical quantification, internal standards must closely mimic the analyte's behavior during sample preparation, chromatographic separation, and ionization. Unlabeled mosapride (CAS 112885-41-3) is unsuitable as an internal standard because it cannot be distinguished from endogenous or dosed analyte by mass spectrometry . Structurally similar compounds such as tamsulosin or carbamazepine, which have been used as surrogate internal standards for mosapride assays, exhibit differential extraction recovery, chromatographic retention, and matrix effect susceptibility relative to the analyte [1]. This differential behavior can introduce significant quantitative bias, increasing method validation time and cost, and compromising regulatory compliance for ANDA submissions [1]. Mosapride-d5 provides the optimal balance of structural identity and spectroscopic distinguishability required for robust, regulatory-grade bioanalysis .

Mosapride-d5 Technical Specifications: Quantitative Comparative Evidence for Procurement Decisions


Isotopic Purity and Deuterium Enrichment: d5 Content Comparison Across Suppliers

Commercial Mosapride-d5 products exhibit significant lot-to-lot and supplier-to-supplier variation in isotopic purity and deuterium enrichment profiles. Mass spectrometric analysis of a representative lot from Santa Cruz Biotechnology demonstrates 99.4% isotopic purity with a d5 (fully deuterated) enrichment of 97.71% and trace levels of d0 (0.12%), d2 (0.06%), and d4 (2.11%) species [1]. In contrast, products from alternative suppliers are specified with lower atom% D values of 95% by HPLC, indicating a higher proportion of incompletely deuterated or hydrogen-back-exchanged species . The presence of d0 and under-deuterated species in the internal standard preparation can generate isotopic interference at the analyte's mass channel, potentially compromising assay accuracy and linearity [1].

Isotopic purity Deuterium enrichment Quality control Mass spectrometry

Purity Specification: Quantitative Comparison of Commercial Mosapride-d5 Sources

The chemical purity of Mosapride-d5 reference standards varies measurably across commercial suppliers. TLC analysis of a Santa Cruz Biotechnology lot indicates 98% purity with a single spot at Rf=0.60 (SiO₂; Dichloromethane:Methanol = 9:1) [1]. Multiple alternative suppliers specify purity as ≥98% or 95% by HPLC without providing detailed chromatographic conditions or impurity profiling data . Notably, unlabeled mosapride (the parent analyte for which Mosapride-d5 serves as internal standard) is available at 99.87% purity, establishing a purity benchmark for the chemical class .

Chemical purity TLC HPLC Method validation

Deuterium Placement: Ethoxy Moiety Labeling vs. Alternative Deuteration Sites

Mosapride-d5 contains five deuterium atoms specifically located on the ethoxy moiety (C2H5 → C2D5) rather than on aromatic or amide positions . This labeling strategy is critical: deuterium substitution on aliphatic ethoxy groups minimizes the potential for hydrogen-deuterium back-exchange under physiological or acidic chromatographic conditions, unlike labeling on amide nitrogen or alpha-to-carbonyl positions which can undergo exchange in protic solvents [1]. Studies on deuterated internal standards have demonstrated that deuterium placement affects chromatographic retention time relative to the analyte; labeling on polar functional groups can produce retention time shifts exceeding 0.1 minutes, potentially exposing the internal standard to different matrix effect regions and compromising quantitative accuracy by up to 59.2% in some assays [1]. Mosapride-d5's ethoxy-specific labeling reduces this differential elution risk .

Deuterium labeling strategy Hydrogen-deuterium exchange Retention time shift LC-MS/MS

Metabolite Distinction: Mosapride-d5 vs. Des-4-fluorobenzyl Mosapride-d5 for Differential Quantification

Mosapride is metabolized to des-4-fluorobenzyl mosapride (M1) and mosapride N-oxide (M2), both of which may be pharmacologically relevant and require simultaneous quantification in pharmacokinetic studies [1]. Mosapride-d5 (CAS 1246820-66-5, MW 426.9) and des-4-fluorobenzyl mosapride-d5 (CAS 1246814-79-8, MW 318.8) are distinct deuterated standards that serve non-interchangeable analytical functions. Mosapride-d5 is designed to quantify the parent drug, while des-4-fluorobenzyl mosapride-d5 is required for accurate quantification of the M1 metabolite [2]. The molecular weight difference of approximately 108 Da between these standards corresponds to the loss of the 4-fluorobenzyl moiety during metabolism [2].

Metabolite analysis Pharmacokinetic studies Multi-analyte assays

Regulatory Compliance: ISO 17034 Certification vs. Non-Certified Reference Materials

Mosapride-d5 reference standards are available with varying levels of regulatory certification and documentation. Products manufactured under ISO 17034 accreditation provide metrological traceability and comprehensive characterization data compliant with pharmacopeial requirements [1]. In contrast, non-certified deuterated compounds may lack documented traceability chains or validated purity assessment methods, creating compliance gaps for ANDA and DMF submissions [1]. Certified Mosapride-d5 standards include traceability options to USP or EP reference standards, supporting regulatory acceptance of analytical methods for abbreviated new drug applications [2].

ISO 17034 Reference standard Traceability ANDA submission

Physical Characterization: Melting Point as Identity and Purity Indicator

The melting point of Mosapride-d5 provides a readily measurable physical constant for identity verification and purity assessment upon receipt. Certified reference material from Santa Cruz Biotechnology exhibits a melting point range of 151.0–152.5 °C [1]. This narrow range (Δ=1.5 °C) is consistent with high chemical purity and can serve as a rapid incoming quality check prior to use in validated analytical methods [1]. The unlabeled parent compound, mosapride, does not have a publicly specified melting point range in the same reference databases for direct comparison [2].

Melting point Physical characterization Identity testing Quality control

Mosapride-d5: Priority Application Scenarios Based on Quantitative Evidence


Regulated Bioanalytical Method Validation for ANDA Submissions Requiring Mosapride Quantification

Laboratories developing LC-MS/MS methods for mosapride quantification in plasma or serum for ANDA submissions should procure ISO 17034-certified Mosapride-d5 with documented USP/EP traceability and high isotopic purity (≥99% isotopic purity, d5 enrichment ≥97.7%). The high d5 enrichment minimizes d0 interference at the analyte mass channel, while ISO 17034 certification satisfies regulatory expectations for reference standard qualification without additional characterization studies [1][2].

Simultaneous Pharmacokinetic Analysis of Mosapride and Its Metabolites

For studies requiring concurrent quantification of mosapride and its des-4-fluorobenzyl (M1) metabolite, laboratories must procure both Mosapride-d5 (CAS 1246820-66-5, MW 426.9) and des-4-fluorobenzyl mosapride-d5 (CAS 1246814-79-8, MW 318.8). The 108 Da molecular weight difference between these standards corresponds to the metabolic cleavage site; using Mosapride-d5 alone cannot accurately quantify the M1 metabolite due to mismatched retention time and mass transitions [1][2].

High-Sensitivity Assays with Low LLOQ Requirements

For assays requiring lower limits of quantification (LLOQ) below 1 ng/mL for mosapride in plasma, Mosapride-d5 with verified isotopic purity ≥99.4% and d0 contamination ≤0.12% is recommended. The minimal d0 presence reduces isotopic cross-talk that can artificially elevate baseline signal at the analyte's mass channel, preserving assay linearity and accuracy at low concentrations [1]. Ethoxy-specific deuterium labeling further minimizes retention time shift relative to the analyte, ensuring the internal standard experiences identical matrix effect conditions for robust low-concentration quantification [2].

Quality Control Release Testing for Mosapride Drug Products

QC laboratories performing release testing of mosapride citrate drug products should use Mosapride-d5 reference standards with full Certificate of Analysis documentation including TLC purity (≥98%), melting point (151.0–152.5 °C), and mass spectrometry identification compliance. These orthogonal characterization data support method robustness and are consistent with ICH Q2(R1) validation requirements for identity, purity, and assay procedures [1][3].

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